molecular formula C7H4ClN B084206 1-Chloro-2-isocyanobenzene CAS No. 10432-84-5

1-Chloro-2-isocyanobenzene

Cat. No. B084206
CAS RN: 10432-84-5
M. Wt: 137.56 g/mol
InChI Key: DRNNMKBEVALIPU-UHFFFAOYSA-N
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Description

1-Chloro-2-isocyanobenzene is a chemical compound that belongs to the class of organic compounds known as isocyanobenzenes. These compounds are characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring. This particular structure is of interest due to its reactive isocyanate group, which makes it a valuable intermediate in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of 1-Chloro-2-isocyanobenzene and related compounds often involves reactions that take advantage of the isocyanate group's reactivity. For instance, a study detailed the reactions of μ-(1,2-Diisocyanobenzene)bis(chlorogold) with different amines, showcasing the complexity of reactions involving isocyanate groups and their utility in forming diverse organic compounds (Fehlhammer & Finck, 1991).

Molecular Structure Analysis

The molecular structure of isocyanobenzenes like 1-Chloro-2-isocyanobenzene is characterized by the electronic and steric effects of the isocyanate group on the benzene ring. These effects can influence the compound's reactivity and physical properties. For example, the crystal structure of 1-chloro-2-nitrobenzene, a related compound, demonstrates how substituents on the benzene ring can affect molecular interactions and stability through halogen bonds and π-π stacking (Mossakowska & Wójcik, 2007).

Chemical Reactions and Properties

Isocyanobenzenes participate in various chemical reactions, primarily due to the reactivity of the isocyanate group. These reactions include nucleophilic addition, where amines can add to the isocyanate group to form ureas or carbamates, showcasing the versatility of isocyanobenzenes as intermediates in organic synthesis.

Physical Properties Analysis

The physical properties of 1-Chloro-2-isocyanobenzene, such as melting and boiling points, solubility, and crystal structure, are influenced by the presence of the isocyanate and chloro groups. The crystal structure analysis of similar compounds reveals that intermolecular interactions, such as halogen bonding and aromatic π-π stacking, play a significant role in determining these properties.

Chemical Properties Analysis

The chemical properties of 1-Chloro-2-isocyanobenzene are dominated by the isocyanate group. This group is highly reactive towards nucleophiles, including water, alcohols, and amines, leading to the formation of a wide range of products, including urethanes, ureas, and carbamates. This reactivity makes 1-Chloro-2-isocyanobenzene a valuable intermediate in the synthesis of various organic compounds.

Scientific Research Applications

  • Isotopic Abundance Analysis : A study investigated the isotopic abundance ratios in biofield energy treated 1-Chloro-3-nitrobenzene (3-CNB), which is structurally similar to 1-Chloro-2-isocyanobenzene, revealing potential altered isotope effects like changed physicochemical and thermal properties (Trivedi et al., 2016).

  • Photoisomerization Behaviors : Research on ferrocenylazobenzenes, including 2-chloro-5-ferrocenylazobenzene, a compound related to 1-Chloro-2-isocyanobenzene, showed their response to light and potential applications in molecular switches or data storage (Sakamoto et al., 2005).

  • Thermochemical Properties : A study on isopropylchlorobenzenes, which are closely related to 1-Chloro-2-isocyanobenzene, focused on molar enthalpies of formation derived from equilibrium measurements, contributing to the understanding of the thermochemistry of chlorobenzenes (Nesterova et al., 1985).

  • Synthesis Methods : Research has been conducted on the synthesis of high-purity chlorofluorobenzenes, including 1-chloro-2,6-difluorobenzene, a compound structurally similar to 1-Chloro-2-isocyanobenzene. This research may offer insights into purification and synthesis techniques applicable to 1-Chloro-2-isocyanobenzene (Moore, 2003).

  • Adsorption Characteristics : A study on the adsorption of 1-Chloro-4-nitrobenzene on carbon nanofibers explored significant factors affecting the removal efficiency, which could be relevant for understanding the adsorption behavior of similar compounds like 1-Chloro-2-isocyanobenzene (Mehrizad & Gharbani, 2016).

  • Reaction Kinetics and Mechanisms : The electrochemical reductive cleavage of the carbon–chlorine bond in 1-chloro-2,4-dinitrobenzene was studied, providing insights into reaction mechanisms that could be applicable to similar chloronitrobenzene compounds (Prasad & Sangaranarayanan, 2005).

properties

IUPAC Name

1-chloro-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-9-7-5-3-2-4-6(7)8/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNNMKBEVALIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-isocyanobenzene

CAS RN

10432-84-5
Record name 1-chloro-2-isocyanobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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Citations

For This Compound
3
Citations
Y Yuan, WH Dong, XS Gao, XM Xie… - Chemical …, 2019 - pubs.rsc.org
… Moderate yields were obtained when 1-isocyano-2-methylbenzene (1l), 1-chloro-2-isocyanobenzene (1m) and 1-isocyano-2-methoxybenzene (1n) were used as substrates (Scheme 2, …
Number of citations: 33 pubs.rsc.org
SA Salami, M Manyeruke, X Siwe-Noundou… - International Journal of …, 2022 - mdpi.com
… Prepared from 1-chloro-2-isocyanobenzene (0.14 g, 1 mMol), benzaldehyde (0.11 mL, 1 mMol), and benzoic acid (0.122 g, 1 mMol) according to the general procedure. Purification: …
Number of citations: 5 www.mdpi.com
S Prati, D Fuentes, G Sciutto, R Mazzeo - Journal of analytical and applied …, 2014 - Elsevier
… In particular 1-chloro-2 aminobenzene (m/z 127) and 1-chloro-2-isocyanobenzene (m/z 153) are known fragments arising from pyrolysis of PY3 azo pigment (Fig. 6e). These …
Number of citations: 15 www.sciencedirect.com

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